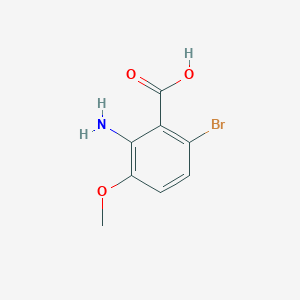

2-Amino-6-bromo-3-methoxybenzoic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-amino-6-bromo-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCXJHVLOBBQJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501550 | |

| Record name | 2-Amino-6-bromo-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67303-48-4 | |

| Record name | 2-Amino-6-bromo-3-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67303-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-bromo-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Amino-6-bromo-3-methoxybenzoic Acid

CAS Number: 67303-48-4

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals interested in 2-Amino-6-bromo-3-methoxybenzoic acid. This document provides a consolidated overview of its chemical and physical properties, safety and handling information, and its emerging role in synthetic chemistry, particularly in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry.

Chemical and Physical Properties

This compound is a polysubstituted aromatic carboxylic acid. The strategic placement of an amino group, a bromine atom, and a methoxy group on the benzoic acid core imparts unique reactivity and makes it a valuable intermediate in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 67303-48-4 | [1] |

| Molecular Formula | C₈H₈BrNO₃ | [1] |

| Molecular Weight | 246.06 g/mol | |

| Appearance | Light cream powder/solid | [2] |

| Melting Point | 181 - 186 °C | [2] |

| Boiling Point | 275 °C at 760 mmHg | [2] |

| Solubility | Soluble in DMSO | |

| Storage Temperature | Room temperature | [1] |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methoxy group protons. The exact chemical shifts and coupling constants would be influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the carboxylic acid carbon, the aromatic carbons (some of which would show the effect of bromine and methoxy substitution), and the methoxy carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and C-O stretching of the methoxy group.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine.

Safety and Handling

This compound is classified as an irritant.[3] It is harmful if swallowed and can cause skin and eye irritation.[3] It may also cause respiratory irritation.[3] When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[2]

Table 2: GHS Hazard Information

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling |

| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection/face protection |

| H335: May cause respiratory irritation | P302 + P352: IF ON SKIN: Wash with plenty of soap and water |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

For detailed safety information, refer to the Safety Data Sheet (SDS).[4]

Experimental Protocols

Proposed Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established organic chemistry principles. A potential multi-step synthesis starting from a commercially available precursor is outlined below. This proposed pathway involves nitration, bromination, and reduction steps.

Caption: Proposed synthetic route for this compound.

Detailed Steps:

-

Nitration of 3-Methoxybenzoic Acid: 3-Methoxybenzoic acid would be treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring. The methoxy group is ortho-, para-directing, and the carboxylic acid is meta-directing. The position of nitration would need to be carefully controlled and the desired isomer separated.

-

Bromination of the Nitro Intermediate: The resulting nitro-methoxybenzoic acid would then be subjected to bromination. The directing effects of the existing substituents would guide the position of the incoming bromine atom.

-

Reduction of the Nitro Group: The final step would involve the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂ over a palladium-on-carbon catalyst).

Note: This is a proposed synthetic pathway and would require experimental optimization of reaction conditions, purification methods, and characterization of intermediates.

Use in Heterocyclic Synthesis: A General Workflow

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules. The amino and carboxylic acid functionalities allow for the construction of fused ring systems. A general workflow for its use in the synthesis of quinazolinones, a class of compounds with diverse pharmacological activities, is depicted below.

Caption: General workflow for the synthesis of quinazolinones.

Experimental Considerations:

-

N-Acylation: The amino group of this compound can be acylated using an appropriate acylating agent, such as an acid chloride or anhydride, in the presence of a base.

-

Cyclization: The resulting N-acyl intermediate can then be cyclized by treatment with ammonia or a primary amine to form the quinazolinone ring system. The reaction conditions for cyclization, such as temperature and solvent, would need to be optimized.

Applications in Drug Discovery and Medicinal Chemistry

The presence of multiple functional groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the amino group can be a key site for forming amide or sulfonamide linkages, while the bromine atom can participate in cross-coupling reactions to introduce further complexity. The carboxylic acid can be converted to esters or amides, and the methoxy group can influence the compound's pharmacokinetic properties.

Given the prevalence of substituted benzoic acid motifs in kinase inhibitors, it is plausible that derivatives of this compound could be investigated as potential inhibitors of various protein kinases involved in signaling pathways that are dysregulated in diseases such as cancer.

Caption: Logical relationship in a drug discovery context.

This logical flow illustrates how this compound can serve as a starting point for a drug discovery campaign. By systematically modifying its structure, a library of analogs can be generated and screened for biological activity against specific targets, such as protein kinases. Promising "hit" compounds can then undergo further optimization to improve their potency, selectivity, and pharmacokinetic properties, potentially leading to the identification of a drug candidate. The investigation of such compounds could shed light on their interaction with and modulation of key cellular signaling pathways.

References

An In-depth Technical Guide to the Chemical Properties of 2-Amino-6-bromo-3-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-6-bromo-3-methoxybenzoic acid (CAS No: 67303-48-4), a substituted anthranilic acid derivative. Due to the limited availability of direct experimental data for this specific compound, this document consolidates information from chemical supplier databases, analogous chemical structures, and predictive models to serve as a valuable resource. It covers the compound's identity, physicochemical properties, proposed synthetic methodologies, expected spectral characteristics, and potential for biological activity based on structurally related molecules. This guide is intended to facilitate further research and application of this compound in organic synthesis, medicinal chemistry, and drug discovery.

Chemical Identity and Physical Properties

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring an amino group, a bromine atom, and a methoxy group on the benzoic acid framework, makes it a potentially valuable intermediate in the synthesis of complex organic molecules.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 67303-48-4 | [1][2][3][4] |

| Molecular Formula | C₈H₈BrNO₃ | [4] |

| Molecular Weight | 246.06 g/mol | [4] |

| Canonical SMILES | COC1=C(C=C(C(=C1)Br)N)C(=O)O | [4] |

| MDL Number | MFCD12784851 | [4] |

Table 2: Predicted and Inferred Physicochemical Properties of this compound

| Property | Predicted/Inferred Value | Notes and Source |

| Melting Point | Not available. | Data for the related compound 2-Amino-3-bromobenzoic acid is 174-178 °C.[5] |

| Boiling Point | Not available. | |

| Solubility | Likely soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | Inferred from general solubility of similar benzoic acid derivatives.[6] |

| pKa | Not available. | |

| LogP | Not available. | |

| Appearance | Likely a solid, crystalline powder. | Based on the appearance of similar compounds.[6] |

Synthesis and Experimental Protocols

One possible synthetic approach could involve the bromination of 2-amino-3-methoxybenzoic acid. The directing effects of the amino and methoxy groups would need to be carefully considered to achieve bromination at the 6-position.

Proposed Synthesis Workflow

Below is a conceptual workflow for a potential synthesis of this compound.

Caption: Proposed synthesis workflow for this compound.

General Experimental Protocol for Bromination of an Activated Aromatic Ring (Adapted from similar syntheses) [6][7]

-

Materials:

-

Starting Material (e.g., 2-Amino-3-methoxybenzoic acid)

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Filtration apparatus

-

Drying oven

-

-

Procedure:

-

Dissolve the starting amino-methoxybenzoic acid derivative in an appropriate solvent such as DMF in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of N-bromosuccinimide (NBS) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for a specified period (monitoring by TLC is recommended).

-

Upon completion of the reaction, pour the mixture into water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Dry the purified product under vacuum.

-

Spectral Data and Characterization

No experimental spectra for this compound were found. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectral Data for this compound

| Technique | Predicted Peaks and Features |

| ¹H NMR | -COOH: A broad singlet in the region of 10-13 ppm.Aromatic Protons: Two singlets or doublets in the aromatic region (approx. 6.5-8.0 ppm).-OCH₃: A singlet around 3.8-4.0 ppm, integrating to 3 protons.-NH₂: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration. |

| ¹³C NMR | C=O (Carboxylic Acid): A signal in the range of 165-175 ppm.Aromatic Carbons: Six distinct signals in the region of 100-160 ppm. The carbons attached to the bromine, amino, and methoxy groups will show characteristic shifts.-OCH₃ Carbon: A signal around 55-60 ppm. |

| IR Spectroscopy | O-H (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.N-H (Amine): Two sharp bands in the region of 3300-3500 cm⁻¹.C=O (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.C-O (Methoxy): A strong absorption in the 1200-1300 cm⁻¹ region.C-Br: A signal in the fingerprint region, typically below 800 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight (246.06), with a characteristic isotopic pattern for bromine (M and M+2 peaks in approximately a 1:1 ratio).Fragmentation: Loss of H₂O, COOH, and CH₃ are expected fragmentation pathways. |

Biological Activity and Applications in Drug Development

Direct experimental data on the biological activity of this compound is not available in the public domain. However, the structural motifs present in this molecule are found in various biologically active compounds. Benzoic acid and its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9] The specific substitution pattern of this compound suggests it could be a valuable intermediate in the synthesis of novel therapeutic agents.

A patent has indicated the use of this compound in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, suggesting its potential utility in developing treatments for neurological disorders.[10]

Logical Relationship for Predicting Biological Activity

The potential biological activities of this compound can be inferred from the known activities of its structural analogues.

Caption: Inferred potential biological activities based on structural motifs.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological functions and therapeutic potential of this compound and its derivatives.

Conclusion

This compound is a chemical compound with potential applications as a synthetic intermediate in medicinal chemistry and drug discovery. While specific experimental data on its physicochemical properties and biological activities are currently limited, this guide provides a foundational understanding based on available information and predictive methodologies. The proposed synthetic routes and expected spectral data offer a starting point for researchers interested in working with this molecule. Further experimental investigation is warranted to fully characterize this compound and explore its potential therapeutic applications.

References

- 1. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 67303-48-4 [chemicalbook.com]

- 4. 67303-48-4|this compound|BLD Pharm [bldpharm.com]

- 5. 2-氨基-3-氟苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. 2-Amino-3-methoxybenzoic Acid | High-Purity RUO [benchchem.com]

- 10. EP2938600B1 - Comt inhibitors - Google Patents [patents.google.com]

Structure Elucidation of 2-Amino-6-bromo-3-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-Amino-6-bromo-3-methoxybenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide integrates predicted spectroscopic data with established analytical methodologies to serve as a valuable resource for researchers. It outlines a proposed synthetic route, detailed protocols for characterization, and a general workflow for structural verification. Furthermore, a hypothetical signaling pathway is presented to illustrate the potential biological relevance of this class of compounds in drug discovery.

Introduction

This compound is a substituted anthranilic acid derivative. Compounds of this class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as building blocks for more complex molecules. Accurate structural elucidation is paramount for understanding structure-activity relationships and ensuring the purity and identity of synthesized compounds. This guide provides a foundational framework for the synthesis and characterization of this molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Note that some values are estimated based on computational models due to the absence of published experimental data.

| Property | Value | Source |

| IUPAC Name | This compound | --- |

| CAS Number | 67303-48-4 | [1] |

| Molecular Formula | C₈H₈BrNO₃ | Calculated |

| Molecular Weight | 246.06 g/mol | Calculated |

| Appearance | Predicted: White to off-white solid | --- |

| Melting Point | Not available | --- |

| Boiling Point | Predicted: Decomposes before boiling | --- |

| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents like DMSO and methanol | --- |

Proposed Synthesis

A plausible synthetic route for this compound starts from 2-amino-3-methoxybenzoic acid. The proposed two-step synthesis involves nitration followed by bromination and subsequent reduction of the nitro group.

Detailed Experimental Protocol

Step 1: Nitration of 2-amino-3-methoxybenzoic acid

-

In a 250 mL round-bottom flask, dissolve 10 g of 2-amino-3-methoxybenzoic acid in 50 mL of concentrated sulfuric acid at 0°C.

-

Slowly add a nitrating mixture (1:1 mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the temperature below 5°C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.

-

Wash the solid with cold water until the washings are neutral and then dry to obtain 2-amino-3-methoxy-6-nitrobenzoic acid.

Step 2: Sandmeyer Reaction for Bromination

-

Suspend the dried 2-amino-3-methoxy-6-nitrobenzoic acid in a mixture of HBr and water.

-

Cool the suspension to 0-5°C and add a solution of sodium nitrite in water dropwise.

-

In a separate flask, prepare a solution of cuprous bromide in HBr.

-

Slowly add the diazonium salt solution to the cuprous bromide solution.

-

Warm the reaction mixture to room temperature and then heat to 50-60°C until the evolution of nitrogen ceases.

-

Cool the mixture and extract the product with a suitable organic solvent.

-

Wash the organic layer with sodium bicarbonate solution, followed by water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield 2-bromo-3-methoxy-6-nitrobenzoic acid.

Step 3: Reduction of the Nitro Group

-

Dissolve the 2-bromo-3-methoxy-6-nitrobenzoic acid in ethanol.

-

Add a reducing agent, such as tin(II) chloride dihydrate, portion-wise.

-

Reflux the mixture for 3-4 hours.

-

Cool the reaction mixture and neutralize with a solution of sodium hydroxide.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Structural Elucidation

The definitive identification of the synthesized compound requires a combination of spectroscopic techniques.

Predicted Spectroscopic Data

Due to the lack of available experimental spectra, predicted data is provided below. These predictions are based on computational models and analysis of structurally similar compounds.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | d, J ≈ 8.0 Hz | 1H | H-5 |

| ~6.80 | d, J ≈ 8.0 Hz | 1H | H-4 |

| ~5.50 | br s | 2H | -NH₂ |

| ~3.85 | s | 3H | -OCH₃ |

| ~12.50 | br s | 1H | -COOH |

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | -COOH |

| ~148.0 | C-3 |

| ~140.0 | C-2 |

| ~125.0 | C-5 |

| ~115.0 | C-4 |

| ~110.0 | C-1 |

| ~105.0 | C-6 |

| ~56.0 | -OCH₃ |

Table 4: Predicted Key IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3300 | N-H | Asymmetric & Symmetric Stretch |

| 3300-2500 | O-H | Stretch (broad, from COOH) |

| 1700-1680 | C=O | Stretch (from COOH) |

| 1620-1580 | N-H | Bend |

| 1600-1450 | C=C | Aromatic Ring Stretch |

| 1250-1200 | C-O | Asymmetric Stretch (aryl ether) |

| 1050-1000 | C-O | Symmetric Stretch (aryl ether) |

| 800-600 | C-Br | Stretch |

Visualizations

Chemical Structure

References

Molecular Weight of 2-Amino-6-bromo-3-methoxybenzoic acid

An in-depth guide to the molecular weight of 2-Amino-6-bromo-3-methoxybenzoic acid, tailored for researchers, scientists, and professionals in drug development.

The molecular weight of this compound is a fundamental property for researchers engaged in chemical synthesis and analysis. Precise molecular weight is crucial for stoichiometric calculations in reactions, preparation of solutions with specific molar concentrations, and for the characterization of synthesized compounds.

Calculation of Molecular Weight

The molecular weight is determined from the compound's molecular formula, which is C₈H₈BrNO₃. The calculation involves summing the atomic weights of each constituent atom.

The atomic weights used for this calculation are:

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Bromine (Br): 79.904 u

-

Nitrogen (N): 14.007 u

-

Oxygen (O): 15.999 u

The contribution of each element to the total molecular weight is detailed in the table below.

| Element | Symbol | Quantity | Atomic Weight (u) | Total Weight (u) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 8 | 1.008 | 8.064 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 246.06 |

The calculated molecular weight of this compound is 246.06 g/mol .

Logical Framework for Molecular Weight Determination

The process for determining the molecular weight of a chemical compound is a standard procedure in chemistry, grounded in the compound's elemental composition.

Caption: Workflow for calculating the molecular weight of a chemical compound.

Synthesis of 2-Amino-6-bromo-3-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a proposed synthetic pathway for 2-Amino-6-bromo-3-methoxybenzoic acid. Due to the absence of a directly published synthesis route, this guide outlines a plausible multi-step pathway derived from established organic chemistry principles and analogous reactions reported in the scientific literature. Detailed experimental protocols and quantitative data from similar transformations are provided to facilitate laboratory investigation.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a five-step process commencing with the commercially available starting material, 3-methoxybenzoic acid. The pathway involves nitration, reduction of the nitro group, protection of the resulting amino group, regioselective bromination, and final deprotection to yield the target compound.

Caption: Proposed synthesis of this compound.

Experimental Protocols and Data

This section details the proposed experimental procedures for each step of the synthesis. The protocols are adapted from established methods for similar transformations.

Step 1: Nitration of 3-Methoxybenzoic Acid

The initial step involves the nitration of 3-methoxybenzoic acid to form 3-methoxy-2-nitrobenzoic acid. The methoxy group is an ortho, para-director, while the carboxylic acid group is a meta-director. The nitration is expected to occur primarily at the 2 and 6 positions.

Reaction: 3-Methoxybenzoic Acid + HNO₃/H₂SO₄ → 3-Methoxy-2-nitrobenzoic Acid

Experimental Protocol (Adapted from the nitration of benzoic acid):

-

In a flask immersed in an ice-salt bath, slowly add concentrated sulfuric acid to 3-methoxybenzoic acid while maintaining the temperature below 5°C.

-

Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it to 0°C.

-

Add the cold nitrating mixture dropwise to the solution of 3-methoxybenzoic acid, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, stir the mixture at a low temperature for an additional 1-2 hours.

-

Pour the reaction mixture onto crushed ice, which should cause the product to precipitate.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

-

Recrystallization from a suitable solvent, such as aqueous ethanol, may be necessary for purification.

Quantitative Data for Analogous Nitration Reactions:

| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Benzoic Acid | HNO₃, H₂SO₄ | < 15 | 1 | ~80 | General Organic Chemistry |

| 4-Alkoxybenzoic Acid | 40-80% HNO₃ | 30-100 | Not specified | High | [1] |

| m-Methoxycinnamic Acid | HNO₃ (d 1.48) | 0 | 0.25 | Not specified | [2] |

Step 2: Reduction of 3-Methoxy-2-nitrobenzoic Acid

The nitro group of 3-methoxy-2-nitrobenzoic acid is reduced to an amino group to yield 2-amino-3-methoxybenzoic acid.

Reaction: 3-Methoxy-2-nitrobenzoic Acid + Reducing Agent → 2-Amino-3-methoxybenzoic Acid

Experimental Protocol (Adapted from the reduction of nitrobenzoic acids):

-

To a solution of 3-methoxy-2-nitrobenzoic acid in a suitable solvent (e.g., methanol/water mixture), add iron powder and ammonium chloride.

-

Heat the mixture to reflux and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The crude product can be purified by recrystallization.

Quantitative Data for Analogous Reduction Reactions:

| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 3-Nitrobenzoic Acid | Hydrazine glyoxylate, Zn powder | Room Temp | 2 | 70 | |

| 4-Nitrobenzoic Acid | Sn, HCl | Not specified | Not specified | Not specified | [3] |

| Nitrobenzoic acid derivative | Hydrazine hydrate, Raney-Ni | 60-90 | Not specified | High | [4] |

Step 3: N-Acetylation of 2-Amino-3-methoxybenzoic Acid

The amino group of 2-amino-3-methoxybenzoic acid is protected as an acetamide to prevent side reactions in the subsequent bromination step.

Reaction: 2-Amino-3-methoxybenzoic Acid + Acetic Anhydride → 2-Acetamido-3-methoxybenzoic Acid

Experimental Protocol (Adapted from the N-acetylation of aniline):

-

Dissolve 2-amino-3-methoxybenzoic acid in glacial acetic acid.

-

Add acetic anhydride to the solution.

-

Heat the mixture gently for a short period (e.g., 30 minutes).

-

Cool the reaction mixture and pour it into cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

Quantitative Data for Analogous N-Acetylation Reactions:

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aniline | Acetic Anhydride | Water, HCl, Sodium Acetate | 50 | Not specified | [5] |

| 4-Amino-3-bromobenzoic acid | Acetic Anhydride | Pyridine | 0 to Room Temp | High | [6] |

Step 4: Bromination of 2-Acetamido-3-methoxybenzoic Acid

This step aims to regioselectively introduce a bromine atom at the 6-position of the aromatic ring. The acetamido and methoxy groups are both ortho, para-directing. The 6-position is para to the methoxy group and meta to the acetamido group, making it a likely position for electrophilic substitution.

Reaction: 2-Acetamido-3-methoxybenzoic Acid + Brominating Agent → 2-Acetamido-6-bromo-3-methoxybenzoic Acid

Experimental Protocol (Adapted from the bromination of substituted benzoic acids):

-

Dissolve 2-acetamido-3-methoxybenzoic acid in a suitable solvent, such as acetic acid.

-

Add a brominating agent, such as N-bromosuccinimide (NBS), to the solution.

-

A catalytic amount of a Lewis acid (e.g., FeBr₃) may be required.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water to precipitate the product.

-

Collect the solid by filtration, wash with a solution of sodium thiosulfate to remove any unreacted bromine, and then with water.

-

Dry the product. Further purification may be achieved by recrystallization.

Quantitative Data for Analogous Bromination Reactions:

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| m-methoxybenzoic acid | N-bromosuccinimide, H₂SO₄ | Chloroform | 25-30 | 92.7 | [7] |

Step 5: Deprotection of 2-Acetamido-6-bromo-3-methoxybenzoic Acid

The final step is the hydrolysis of the acetamido group to reveal the free amino group, yielding the target molecule.

Reaction: 2-Acetamido-6-bromo-3-methoxybenzoic Acid + H₂O/H⁺ or OH⁻ → this compound

Experimental Protocol (Acidic Hydrolysis):

-

Suspend 2-acetamido-6-bromo-3-methoxybenzoic acid in an aqueous solution of a strong acid, such as hydrochloric acid.

-

Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

Quantitative Data for Analogous Deprotection Reactions:

| Substrate Type | Reagents | Conditions | Reaction Time (h) | Yield | Reference |

| Acetanilide | Thionyl chloride, Pyridine | 1,2-dichloroethane, ambient temp. | 4 | Good | [8] |

| Secondary Acetamides | Strong acid (e.g., HCl) | EtOH/H₂O, reflux | Not specified | Not specified | [9] |

| Secondary Acetamides | Hydroxide base (e.g., KOH) | EtOH/H₂O, reflux | Not specified | Not specified | [9] |

Workflow and Logical Relationships

The following diagram illustrates the logical flow of the proposed synthesis, highlighting the transformation of functional groups at each stage.

Caption: Logical workflow for the synthesis of the target molecule.

References

- 1. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]

- 2. 28. Nitration of m-methoxycinnamic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. JPS5726652A - Reduction of nitrobenzoic acid - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Acetyl Protection - Common Conditions [commonorganicchemistry.com]

An In-depth Technical Guide to 2-Amino-6-bromo-3-methoxybenzoic acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-6-bromo-3-methoxybenzoic acid, a substituted anthranilic acid derivative of interest in medicinal chemistry and drug discovery. While direct literature on this specific molecule is limited, this document consolidates information on its synthesis, chemical properties, and potential biological activities by drawing parallels with closely related compounds and established chemical principles.

Chemical Properties and Data

This compound is a multifaceted molecule with potential for diverse chemical modifications. Its structure, featuring an amino group, a bromine atom, and a methoxy group on a benzoic acid scaffold, makes it a valuable intermediate for the synthesis of more complex chemical entities.

| Property | Value | Source |

| CAS Number | 67303-48-4 | [1] |

| Molecular Formula | C₈H₈BrNO₃ | [1] |

| Molecular Weight | 246.06 g/mol | [1] |

| Appearance | Off-white to pale yellow powder | Commercially available |

| Storage Temperature | Room Temperature | [1] |

Proposed Synthesis Pathway

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the functionalization of anthranilic acid derivatives. The most likely approach involves the regioselective bromination of the precursor 2-Amino-3-methoxybenzoic acid. The amino and methoxy groups are ortho-, para-directing, and the steric hindrance from the carboxylic acid and methoxy group would likely direct the bromine to the 6-position.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Bromination of 2-Amino-3-methoxybenzoic acid

This protocol is a generalized procedure based on common bromination techniques for aromatic compounds. Optimization of reaction conditions would be necessary.

Materials:

-

2-Amino-3-methoxybenzoic acid

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Ice bath

-

Standard work-up and purification equipment (rotary evaporator, separatory funnel, chromatography supplies)

Procedure:

-

In a round-bottom flask, dissolve 2-Amino-3-methoxybenzoic acid (1 equivalent) in anhydrous acetonitrile.

-

Cool the solution in an ice bath with stirring.

-

Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the cooled solution.

-

Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Biological Activities and Applications in Drug Discovery

While the specific biological activities of this compound have not been extensively reported, the anthranilic acid scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of anthranilic acid have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Role as a Precursor for Kinase Inhibitors

Substituted anthranilic acids are key building blocks in the synthesis of various kinase inhibitors. Notably, they are precursors to paullones, a class of compounds known to inhibit cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[3] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.

Caption: Potential mechanism of action for paullone analogs.

The synthesis of paullones often involves a Fischer indole synthesis, where a substituted phenylhydrazine is reacted with a cyclic ketone.[3] this compound could serve as a starting material for the synthesis of novel paullone analogs, with the bromo and methoxy substituents potentially influencing their potency and selectivity as kinase inhibitors.

Other Potential Biological Activities

-

Anti-inflammatory Activity: Many anthranilic acid derivatives, such as mefenamic acid, are non-steroidal anti-inflammatory drugs (NSAIDs). The specific substitution pattern of the title compound could lead to novel anti-inflammatory agents.

-

Antimicrobial Activity: Halogenated anthranilic acids and their derivatives have been investigated as inhibitors of bacterial communication systems known as quorum sensing.[4] This suggests that this compound could be a scaffold for the development of new antibacterial agents.

-

Fluorescent Probes: Substituted anthranilic acids have been explored as environmentally sensitive fluorescent probes for detecting cancer cells.[5] The electronic properties imparted by the bromo and methoxy groups might yield interesting photophysical properties for such applications.

Future Directions

The unique substitution pattern of this compound makes it an intriguing candidate for further investigation. Future research should focus on:

-

Development of a robust and scalable synthetic protocol.

-

Comprehensive spectroscopic characterization (NMR, IR, MS, and X-ray crystallography).

-

Screening for biological activities, particularly as a kinase inhibitor and antimicrobial agent.

-

Synthesis of a library of derivatives to establish structure-activity relationships.

This technical guide provides a foundational understanding of this compound for researchers in the pharmaceutical and chemical sciences. While direct data is sparse, the information compiled from related compounds highlights its potential as a valuable building block for the discovery of new therapeutic agents.

References

- 1. This compound | 67303-48-4 [chemicalbook.com]

- 2. 2-Amino-6-methoxybenzoic Acid | C8H9NO3 | CID 2735357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Origins and Synthetic Approaches of 2-Amino-6-bromo-3-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-bromo-3-methoxybenzoic acid, a substituted anthranilic acid derivative, serves as a valuable building block in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds of medicinal interest. Despite its utility, the specific details of its initial discovery and the history of its synthesis are not well-documented in readily accessible scientific literature. This technical guide provides a comprehensive overview of this compound, including its chemical properties and a plausible synthetic pathway based on established chemical principles. Detailed experimental protocols, data tables, and workflow visualizations are presented to assist researchers in its preparation and application.

Introduction

Substituted anthranilic acids are a critical class of intermediates in the pharmaceutical and chemical industries. The strategic placement of various functional groups on the anthranilic acid core allows for the synthesis of a diverse array of complex molecules, including quinazolinones, acridones, and other heterocyclic systems that form the basis of numerous therapeutic agents. This compound (CAS No. 67303-48-4) is one such derivative, offering multiple reactive sites for further chemical transformations. Its utility has been noted in patent literature as a precursor for the synthesis of COMT (Catechol-O-methyltransferase) inhibitors.

While a definitive historical account of its first synthesis is elusive in published scientific journals, its structure suggests a synthetic route accessible through standard organic transformations. This guide will therefore focus on a logical and scientifically sound proposed synthesis, providing detailed experimental guidance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| CAS Number | 67303-48-4 |

| Molecular Formula | C₈H₈BrNO₃ |

| Molecular Weight | 246.06 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported in literature |

| Boiling Point | Not reported in literature |

| Solubility | Soluble in many organic solvents |

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached from commercially available starting materials. A plausible multi-step synthesis is outlined below, commencing from 3-methoxyaniline. This pathway involves a sequence of protection, bromination, nitration, and reduction steps.

Spectroscopic Profile of 2-Amino-6-bromo-3-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available and predicted spectroscopic data for 2-Amino-6-bromo-3-methoxybenzoic acid (CAS No. 67303-48-4). Due to the limited publicly available experimental spectra for this specific compound, this guide combines the single piece of located mass spectrometry data with predicted values for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on analogous compounds. Detailed, generalized experimental protocols for acquiring such data are also provided.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Mass Spectrometry Data

| Parameter | Value | Source |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Patent Data |

| Mass-to-Charge Ratio (m/z) | 252.9, 254.9 [M-H]⁻ | [1] |

Note: The two observed m/z values are due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

Predicted ¹H NMR Spectral Data

No experimental ¹H NMR data for this compound was found in the public domain. The following are predicted chemical shifts based on the analysis of structurally similar compounds.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 6.5 - 7.5 | Doublet |

| Aromatic CH | 6.5 - 7.5 | Doublet |

| -OCH₃ | ~3.9 | Singlet |

| -NH₂ | 4.5 - 5.5 (broad) | Singlet |

| -COOH | 10.0 - 13.0 (broad) | Singlet |

Predicted ¹³C NMR Spectral Data

No experimental ¹³C NMR data for this compound was found in the public domain. The following are predicted chemical shifts.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-Br | 110 - 120 |

| Aromatic CH | 115 - 130 |

| Aromatic C (quaternary) | 120 - 140 |

| -OCH₃ | 55 - 65 |

Predicted FT-IR Spectral Data

No experimental FT-IR data for this compound was found in the public domain. The following are predicted characteristic absorption bands.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic, -OCH₃) | 2850 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (Methoxy) | 1000 - 1300 | Strong |

| C-Br Stretch | 500 - 600 | Medium |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization for specific instrumentation and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure for ¹H and ¹³C NMR:

-

Sample Preparation: Weigh 5-10 mg of the solid this compound and dissolve it in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[2] Ensure the sample is fully dissolved; if not, the solution can be filtered to remove any undissolved solids.[2]

-

Instrumentation: The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the ¹H frequency.

-

A standard one-pulse experiment is typically used.

-

The spectral width is set to encompass all expected proton signals (e.g., 0-15 ppm).

-

A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the ¹³C frequency.

-

A proton-decoupled experiment (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each unique carbon atom.

-

A wider spectral width is used to cover the range of carbon chemical shifts (e.g., 0-200 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

-

For compounds up to approximately 350 Daltons, a 30° pulse and a 4-second acquisition time with no relaxation delay is a recommended starting point.[4]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure for Solid Sample (Thin Solid Film Method):

-

Sample Preparation:

-

Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[1]

-

Place a single drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[1]

-

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[1]

-

-

Instrumentation: The analysis is performed using an FT-IR spectrometer.

-

Data Acquisition:

-

A background spectrum of the clean, empty sample compartment is recorded.

-

The salt plate with the sample film is placed in the sample holder.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

If the signal intensity is too low, more solution can be added to the plate and the solvent evaporated. If the intensity is too high, the plate should be cleaned and a more dilute solution used.[1]

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and elemental formula of the molecule.

Procedure for ESI-MS:

-

Sample Preparation:

-

Prepare a stock solution of the sample by dissolving it in an organic solvent such as methanol, acetonitrile, or a mixture with water, to a concentration of approximately 1 mg/mL.[5][6]

-

From the stock solution, prepare a dilute solution for analysis, typically in the range of 10-100 µg/mL, using a suitable solvent system (e.g., methanol/water with 0.1% formic acid for positive ion mode, or methanol/water for negative ion mode).[6]

-

Ensure the final solution is free of any particulate matter by filtering if necessary.[5][6] High concentrations of inorganic salts should be avoided as they are not compatible with ESI.[5][6]

-

-

Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition:

-

The prepared sample solution is infused into the ESI source at a constant flow rate.

-

The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) are optimized to achieve a stable ion signal.

-

Mass spectra are acquired in the appropriate mode (positive or negative ion) over a relevant mass range. For this compound, the molecular weight is approximately 246 g/mol , so a scan range of m/z 100-500 would be appropriate.

-

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of a solid organic compound.

Caption: Role of the target compound as an intermediate in COMT inhibitor synthesis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.latech.edu [chem.latech.edu]

- 3. rsc.org [rsc.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Navigating the Unknown: A Technical Safety and Hazard Guide for 2-Amino-6-bromo-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known safety and hazard information for 2-Amino-6-bromo-3-methoxybenzoic acid (CAS RN: 67303-48-4). It is intended for use by trained professionals in a laboratory setting. The toxicological properties of this compound have not been fully investigated. Therefore, it must be handled with the utmost caution, assuming it is potentially hazardous. All handling and experimental procedures should be conducted based on a thorough risk assessment and in accordance with institutional and national safety guidelines.

Introduction

This compound is a substituted benzoic acid derivative. Compounds of this class are common building blocks in organic synthesis and drug discovery. Due to its novelty and limited commercial availability, comprehensive safety and toxicological data for this specific compound are not publicly available. This guide synthesizes the limited available information and provides a framework for its safe handling based on the precautionary principle and the known hazards of structurally related compounds.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is primarily sourced from chemical supplier data and may not have been independently verified.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 67303-48-4 | ChemicalBook[1] |

| Molecular Formula | C₈H₈BrNO₃ | BLD Pharm[2] |

| Molecular Weight | 246.06 g/mol | BLD Pharm[2] |

| Appearance | No data available | - |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

| Solubility | No data available | - |

| Storage Temperature | Room temperature, under inert atmosphere, in a dark place | BLD Pharm[2] |

Hazard Identification and Classification

As of the date of this guide, no specific toxicological studies for this compound have been published. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals has not been officially applied to this substance due to the lack of data.

However, based on the hazards associated with other substituted benzoic acids, a conservative approach to hazard identification is warranted. Table 2 outlines the potential hazards, drawing parallels from structurally similar compounds. It is crucial to treat these as unverified potential hazards until empirical data becomes available.

Table 2: GHS Hazard Classification and Potential Hazards

| Hazard Class | GHS Category | Official Classification | Potential Hazard Based on Structural Analogs |

| Acute Toxicity (Oral) | No data available | No data available | May be harmful if swallowed. |

| Acute Toxicity (Dermal) | No data available | No data available | May be harmful in contact with skin. |

| Acute Toxicity (Inhalation) | No data available | No data available | May be harmful if inhaled. |

| Skin Corrosion/Irritation | No data available | No data available | May cause skin irritation. |

| Serious Eye Damage/Irritation | No data available | No data available | May cause serious eye irritation or damage. |

| Respiratory or Skin Sensitization | No data available | No data available | May cause an allergic skin reaction or respiratory irritation. |

| Germ Cell Mutagenicity | No data available | No data available | Unknown. |

| Carcinogenicity | No data available | No data available | Unknown. |

| Reproductive Toxicity | No data available | No data available | Unknown. |

| Specific Target Organ Toxicity (Single Exposure) | No data available | No data available | May cause respiratory irritation. |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | No data available | Unknown. |

| Aspiration Hazard | No data available | No data available | Not applicable (solid). |

Handling, Storage, and Personal Protective Equipment (PPE)

Given the unknown toxicological profile, stringent safety precautions are mandatory. The following recommendations are based on standard best practices for handling research chemicals with unknown hazards.

Table 3: Recommended Handling, Storage, and PPE

| Aspect | Recommendation |

| Engineering Controls | - All handling of the solid and its solutions should be conducted in a certified chemical fume hood. - Ensure adequate ventilation in storage areas. |

| Personal Protective Equipment (PPE) | - Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. - Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for specific solvents. - Skin and Body Protection: A standard laboratory coat. Consider a chemically resistant apron for larger quantities. - Respiratory Protection: Not typically required when handled in a fume hood. If aerosols may be generated outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used. |

| Hygiene Measures | - Avoid contact with skin, eyes, and clothing. - Wash hands thoroughly after handling. - Do not eat, drink, or smoke in the laboratory. |

| Storage | - Store in a tightly sealed container in a cool, dry, and well-ventilated area. - Keep away from incompatible materials such as strong oxidizing agents. - Store in a dark place, under an inert atmosphere as recommended by suppliers.[2] |

| Spill Procedures | - Treat all spills as major spills. - Evacuate the area and prevent entry. - Wear appropriate PPE. - For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. - For solutions, absorb with an inert material and place in a sealed container for disposal. |

| Disposal | - Dispose of waste in accordance with local, state, and federal regulations. - Do not dispose of down the drain. |

Experimental Protocols and Workflows

Due to the absence of specific safety studies, this guide provides logical workflows for handling chemicals with unknown hazards.

Risk Assessment and Handling Workflow

The following diagram illustrates a recommended workflow for risk assessment and handling of this compound.

Caption: Risk Assessment and Handling Workflow for a Chemical with Unknown Hazards.

Hierarchy of Controls

The "Hierarchy of Controls" is a fundamental concept in laboratory safety that prioritizes safety measures from most to least effective.[3][4][5] This logical framework should be applied when planning any experiment with this compound.

Caption: The Hierarchy of Controls for Laboratory Safety.

Conclusion

The current body of knowledge on the safety and hazards of this compound is insufficient to make a definitive risk assessment. Therefore, a conservative and cautious approach is essential. Researchers, scientists, and drug development professionals must treat this compound as potentially hazardous and implement stringent safety protocols, including the consistent use of engineering controls and appropriate personal protective equipment. Adherence to the principles of the hierarchy of controls and the development of detailed standard operating procedures are paramount to ensuring a safe laboratory environment when working with this and other novel chemical entities.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. 67303-48-4|this compound|BLD Pharm [bldpharm.com]

- 3. blog.creliohealth.com [blog.creliohealth.com]

- 4. Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions | Lab Manager [labmanager.com]

- 5. skillmaker.education [skillmaker.education]

physical and chemical properties of 2-Amino-6-bromo-3-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-Amino-6-bromo-3-methoxybenzoic acid (CAS No. 67303-48-4). Due to the limited availability of direct experimental data for this specific compound, this document consolidates known information and provides predicted data based on analogous chemical structures. It includes a proposed synthetic pathway, predicted spectral data, and a discussion of potential biological activities based on related aminobenzoic acid derivatives. This guide is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Chemical and Physical Properties

This compound is a polysubstituted aromatic carboxylic acid. The strategic placement of amino, bromo, and methoxy functional groups on the benzoic acid core suggests its potential as a versatile intermediate in the synthesis of complex organic molecules and pharmacologically active compounds.

Physical Properties

A summary of the available and predicted physical properties of this compound is presented in Table 1.

| Property | Value | Source/Method |

| CAS Number | 67303-48-4 | Chemical Abstracts Service |

| Molecular Formula | C₈H₈BrNO₃ | - |

| Molecular Weight | 246.06 g/mol | - |

| Melting Point | 200-202 °C | Experimental |

| Boiling Point | 371.1 ± 42.0 °C | Predicted |

| Solubility | Moderately soluble in organic solvents; limited solubility in water. | Qualitative |

| pKa | ~3-4 | Predicted (based on benzoic acid and substituted analogues) |

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| SMILES | COC1=C(C(=O)O)C(Br)=CC=C1N |

| InChI | InChI=1S/C8H8BrNO3/c1-12-6-4(9)2-3-5(10)7(6)8(11)12/h2-3H,10H2,1H3,(H,11,12) |

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Bromination of 3-Methoxybenzoic Acid

-

Reaction: 3-Methoxybenzoic acid is treated with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to yield 2-Bromo-3-methoxybenzoic acid. The methoxy group is an ortho-, para-director, and while bromination could occur at multiple positions, the 2-position is sterically accessible.

-

Protocol: To a solution of 3-methoxybenzoic acid in a suitable inert solvent (e.g., dichloromethane or acetic acid), add a catalytic amount of FeBr₃. Slowly add a stoichiometric amount of bromine at room temperature. The reaction mixture is then stirred until completion, which can be monitored by thin-layer chromatography (TLC). The reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine. The product is then extracted, dried, and purified by recrystallization or column chromatography.

Step 2: Nitration of 2-Bromo-3-methoxybenzoic Acid

-

Reaction: The resulting 2-Bromo-3-methoxybenzoic acid is nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group at the 6-position, yielding 2-Bromo-3-methoxy-6-nitrobenzoic acid. The directing effects of the existing substituents (bromo, methoxy, and carboxylic acid) will influence the position of nitration.

-

Protocol: Cool a solution of 2-Bromo-3-methoxybenzoic acid in concentrated sulfuric acid in an ice bath. Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) while maintaining a low temperature. After the addition, allow the reaction to proceed at a controlled temperature until completion (monitored by TLC). The reaction mixture is then carefully poured onto ice, and the precipitated product is filtered, washed with water, and dried.

Step 3: Reduction of the Nitro Group

-

Reaction: The nitro group of 2-Bromo-3-methoxy-6-nitrobenzoic acid is reduced to an amino group to give the final product, this compound.

-

Protocol: A common method for this reduction is the use of a metal catalyst, such as iron (Fe) powder in the presence of an acid like hydrochloric acid (HCl), or catalytic hydrogenation with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst. For the former, the nitro compound is heated with iron powder in a mixture of ethanol and aqueous HCl. After the reaction is complete, the mixture is filtered to remove iron salts, and the product is isolated from the filtrate by extraction and purification.

General Protocol for Spectral Analysis

The following are general procedures for obtaining the spectral data presented in the subsequent section.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts (δ) would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum would be obtained using a spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): A mass spectrum would be acquired using a mass spectrometer, typically with electrospray ionization (ESI) or electron ionization (EI). The data would provide the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Spectral Data (Predicted)

As experimental spectra for this compound are not publicly available, the following are predicted spectral characteristics based on the analysis of its structure and data from similar compounds.

¹H NMR Spectrum

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12-13 | Broad Singlet | 1H | -COOH |

| ~7.0-7.5 | Doublet | 1H | Aromatic H |

| ~6.5-7.0 | Doublet | 1H | Aromatic H |

| ~5.0-6.0 | Broad Singlet | 2H | -NH₂ |

| ~3.8 | Singlet | 3H | -OCH₃ |

¹³C NMR Spectrum

The predicted ¹³C NMR spectrum would exhibit 8 distinct signals corresponding to the eight carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| >165 | C=O (Carboxylic acid) |

| ~150-160 | C-OCH₃ |

| ~140-150 | C-NH₂ |

| ~110-135 | Aromatic C-H |

| ~100-110 | C-Br |

| ~55-60 | -OCH₃ |

FT-IR Spectrum

The FT-IR spectrum would be expected to show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H Stretch | Amino (-NH₂) |

| 3300-2500 | O-H Stretch | Carboxylic acid (-COOH) |

| ~1700 | C=O Stretch | Carboxylic acid (-COOH) |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl ether (-OCH₃) |

| ~700-550 | C-Br Stretch | Bromo group (-Br) |

Mass Spectrum

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z of approximately 245 and 247 in a roughly 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Key fragmentation patterns would likely involve the loss of the hydroxyl group (-OH, M-17), the carboxylic acid group (-COOH, M-45), and potentially the methoxy group (-OCH₃, M-31).

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or signaling pathways associated with this compound. However, the broader class of aminobenzoic acid derivatives has been investigated for a range of pharmacological activities.

-

Antimicrobial Activity: Aminobenzoic acid derivatives have been explored for their antibacterial and antifungal properties. The mechanism of action can involve the inhibition of essential metabolic pathways in microorganisms.

-

Anticancer Activity: Some substituted aminobenzoic acids have demonstrated cytotoxic effects against various cancer cell lines. Their mode of action may involve the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation.

-

Enzyme Inhibition: The structural features of this compound make it a candidate for screening as an inhibitor of various enzymes. For instance, a patent mentions its use in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors.

It is important to emphasize that these are potential areas of biological activity based on related compounds, and experimental validation is required to determine the specific biological profile of this compound.

Conclusion

This compound is a multifaceted organic compound with potential applications in synthetic and medicinal chemistry. This technical guide has provided a summary of its known physical properties and has offered predicted spectral data and a plausible synthetic route to aid researchers in their work with this molecule. While its specific biological activities remain to be elucidated, the broader family of aminobenzoic acid derivatives exhibits a range of interesting pharmacological properties, suggesting that this compound may be a valuable subject for future biological screening and drug discovery efforts.

Methodological & Application

Synthesis of 2-Amino-6-bromo-3-methoxybenzoic Acid Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Amino-6-bromo-3-methoxybenzoic acid and its derivatives. This class of compounds, belonging to the substituted anthranilic acids, holds significant interest as versatile intermediates in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The strategic placement of the amino, bromo, and methoxy functional groups on the benzoic acid core offers a unique platform for developing novel therapeutic agents.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of the bromine atom onto a pre-existing substituted anthranilic acid scaffold. Two plausible and efficient synthetic pathways are outlined below.

Pathway A commences with the commercially available 2-amino-3-methoxybenzoic acid. This approach involves the direct electrophilic bromination of the aromatic ring. The regioselectivity of this reaction is crucial and is directed by the existing activating groups (amino and methoxy).

Pathway B presents a multi-step synthesis starting from 2,6-dinitrobenzoic acid. This route first establishes the 2-amino-6-methoxybenzoic acid (6-methoxyanthranilic acid) intermediate, which is then subjected to bromination to yield the final product.

The synthesis of derivatives can be subsequently achieved through modification of the amino and carboxylic acid functionalities, for instance, via N-alkylation, N-arylation, or amide bond formation. A notable method for the synthesis of N-substituted anthranilic acid derivatives is the copper-catalyzed amination of corresponding bromobenzoic acids, which can achieve high yields.[1][2][3][4][5]

Experimental Protocols

Synthesis of this compound via Pathway A

This protocol describes the direct bromination of 2-amino-3-methoxybenzoic acid.

Materials:

-

2-Amino-3-methoxybenzoic acid

-

N-Bromosuccinimide (NBS)

-

Acetonitrile or Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-amino-3-methoxybenzoic acid (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

-

Bromination: Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature while stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically stirred for 12-24 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis of this compound via Pathway B

This pathway involves the initial synthesis of 6-methoxyanthranilic acid followed by bromination.

Step 1: Synthesis of Methyl 2,6-dinitrobenzoate

-

Reaction: A solution of 2,6-dinitrobenzoic acid (30 g, 0.14 M) and dimethyl sulfate (13.5 ml, 0.14 M) in dry acetone (500 ml) is treated with sodium hydrogen carbonate (15 g, 0.18 M).[6]

-

Conditions: The resulting mixture is heated under reflux for 30 hours.[6]

-

Work-up and Purification: After cooling, the mixture is filtered, and the filtrate is diluted with water to precipitate the ester. The solid is recrystallized from aqueous ethanol.[6]

-

Yield: 90%.[6]

Step 2: Synthesis of Methyl 2-methoxy-6-nitrobenzoate

-

Reaction: The preceding ester (31 g, 0.14 M) is dissolved in a solution of commercial sodium methoxide (14.6 g, 0.27 M) in absolute methanol (600 ml).[6]

-

Conditions: The mixture is heated under reflux for 11 hours.[6]

-

Work-up and Purification: The bulk of the solvent is removed, the residue is diluted with water and extracted with ether. The combined ethereal extracts are washed with water, dried, and the solvent is removed. The ester is crystallized from ethanol.[6]

-

Yield: 73%.[6]

Step 3: Synthesis of 2-Amino-6-methoxybenzoic acid (6-Methoxyanthranilic acid)

-

Reaction: The resulting ester is reduced. A common method involves catalytic hydrogenation.

-

Work-up and Purification: The crude product from the reduction is refluxed with aqueous sodium hydroxide until a clear solution is obtained. The solution is then cooled, extracted with ether, and the aqueous phase is carefully acidified to pH 4 with sulfuric acid to precipitate the product. The precipitate is washed with cold water and dried.[6]

-

Yield: 70%.[6]

Step 4: Bromination of 2-Amino-6-methoxybenzoic acid

-

Reaction: 2-Amino-6-methoxybenzoic acid is dissolved in glacial acetic acid and cooled. A solution of bromine in acetic acid is added until the reddish-brown color of bromine persists.[7]

-

Work-up and Purification: The reaction mixture, which forms a thick mass of crystals, is worked up to isolate the product. Recrystallization from a suitable solvent like ethanol can be performed for purification.[7]

Data Presentation

Table 1: Summary of Yields for the Synthesis of 2-Amino-6-methoxybenzoic acid via Pathway B

| Step | Product | Starting Material | Reagents | Yield (%) | Reference |

| 1. Esterification | Methyl 2,6-dinitrobenzoate | 2,6-Dinitrobenzoic acid | Dimethyl sulfate, Sodium hydrogen carbonate | 90 | [6] |

| 2. Nucleophilic Substitution | Methyl 2-methoxy-6-nitrobenzoate | Methyl 2,6-dinitrobenzoate | Sodium methoxide | 73 | [6] |

| 3. Reduction and Hydrolysis | 2-Amino-6-methoxybenzoic acid | Methyl 2-methoxy-6-nitrobenzoate | (Not specified), NaOH | 70 | [6] |

| 4. Bromination | This compound | 2-Amino-6-methoxybenzoic acid | Bromine, Acetic acid | - |

Note: The yield for the final bromination step is not explicitly provided in the cited literature for this specific substrate and would require experimental determination.

Visualizations

Caption: Direct bromination of 2-amino-3-methoxybenzoic acid.

Caption: Multi-step synthesis starting from 2,6-dinitrobenzoic acid.

Applications in Drug Development

Substituted anthranilic acids are recognized as "privileged structures" in medicinal chemistry due to their ability to serve as scaffolds for the development of a wide range of therapeutic agents.[2] Derivatives of this compound are being investigated for their potential in various therapeutic areas, including:

-

Oncology: As precursors to kinase inhibitors.[2]

-

Infectious Diseases: For the development of novel antibiotics.

-

Inflammation and Immunology: As a core for anti-inflammatory agents.

The synthetic routes and protocols detailed in this document provide a solid foundation for researchers to produce this compound and its derivatives for further investigation and development of new chemical entities with therapeutic potential.

References

- 1. 2-Amino-5-bromo-3-methoxybenzoic acid | 864293-44-7 | Benchchem [benchchem.com]